molecular formula C10H12FN3O B2656547 1-(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl)ethanone CAS No. 2034608-88-1

1-(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl)ethanone

Cat. No.: B2656547
CAS No.: 2034608-88-1
M. Wt: 209.224
InChI Key: MHHQAVAIIZQXBU-UHFFFAOYSA-N
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Description

1-(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl)ethanone is a chemical compound with the molecular formula C10H12FN3O It is characterized by the presence of a fluoropyrimidine moiety attached to a pyrrolidine ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl)ethanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety may interact with nucleic acids or proteins, leading to modulation of their function. The pyrrolidine ring can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl)ethanone is unique due to the presence of the fluoropyrimidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O/c1-7(15)8-2-3-14(6-8)10-12-4-9(11)5-13-10/h4-5,8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHQAVAIIZQXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(C1)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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